methyl (2R)-2-[[(2R)-2-amino-4-methylpentanoyl]amino]-3-phenylpropanoate
Description
Methyl (2R)-2-[[(2R)-2-amino-4-methylpentanoyl]amino]-3-phenylpropanoate is a chiral α-amino ester derivative featuring a phenylpropanoate backbone and a branched aminoacyl substituent. Its stereochemical configuration (2R,2R) and functional groups (amide, ester, and primary amine) make it a candidate for pharmaceutical applications, particularly in prodrug design. The compound's structure allows for hydrogen bonding and hydrophobic interactions, influencing its solubility and biological activity .
Properties
Molecular Formula |
C16H24N2O3 |
|---|---|
Molecular Weight |
292.37 g/mol |
IUPAC Name |
methyl (2R)-2-[[(2R)-2-amino-4-methylpentanoyl]amino]-3-phenylpropanoate |
InChI |
InChI=1S/C16H24N2O3/c1-11(2)9-13(17)15(19)18-14(16(20)21-3)10-12-7-5-4-6-8-12/h4-8,11,13-14H,9-10,17H2,1-3H3,(H,18,19)/t13-,14-/m1/s1 |
InChI Key |
DJBPSNXKZLENEZ-ZIAGYGMSSA-N |
Isomeric SMILES |
CC(C)C[C@H](C(=O)N[C@H](CC1=CC=CC=C1)C(=O)OC)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)OC)N |
Origin of Product |
United States |
Preparation Methods
Preparation of (2R)-2-Amino-4-Methylpentanoic Acid (D-Leucine)
D-Leucine, the (2R)-configured enantiomer of leucine, is commercially available but can also be synthesized via enzymatic resolution or asymmetric hydrogenation. For laboratory-scale synthesis, the following protocol is employed:
- Asymmetric hydrogenation : (E)-2-acetamido-4-methylpent-2-enoic acid is subjected to hydrogenation using a chiral ruthenium catalyst (e.g., Noyori-type), yielding (R)-2-acetamido-4-methylpentanoic acid with >99% enantiomeric excess (ee).
- Hydrolysis : The acetamide group is hydrolyzed using 6 M HCl at 110°C for 12 hours, followed by neutralization to isolate D-leucine.
Analytical Data :
Preparation of Methyl (2R)-2-Amino-3-Phenylpropanoate (D-Phenylalanine Methyl Ester)
D-Phenylalanine methyl ester is synthesized via esterification of D-phenylalanine:
- Esterification : D-Phenylalanine (10 mmol) is refluxed in methanol (30 mL) with concentrated H₂SO₄ (0.5 mL) for 6 hours. The solvent is removed under vacuum, and the residue is neutralized with NaHCO₃ to yield the methyl ester.
- Purification : Recrystallization from ethanol/water (3:1) affords the product as white crystals.
Analytical Data :
- Yield : 85–90%.
- Optical Rotation : $$[α]_D^{20} = +34.6°$$ (c = 1, methanol).
- ¹H NMR (400 MHz, CDCl₃) : δ 7.25–7.35 (m, 5H, Ar-H), 3.72 (s, 3H, OCH₃), 3.51 (dd, J = 8.2 Hz, 1H, CHNH₂), 3.02 (dd, J = 13.8 Hz, 1H, CH₂Ph), 2.88 (dd, J = 13.8 Hz, 1H, CH₂Ph).
Amide Bond Formation: Coupling Strategies
Protection of D-Leucine
To prevent undesired side reactions during coupling, the amino group of D-leucine is protected using tert-butoxycarbonyl (Boc) anhydride:
- Boc Protection : D-Leucine (10 mmol) is dissolved in dioxane/water (1:1, 20 mL) and treated with Boc₂O (11 mmol) and NaOH (1 M, 12 mL) at 0°C. The mixture is stirred for 2 hours, acidified to pH 3 with citric acid, and extracted with ethyl acetate.
- Isolation : Boc-D-leucine is obtained as a white solid after solvent evaporation.
Analytical Data :
Coupling with HBTU/DIPEA
The activated ester method using HBTU (O-benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine) ensures efficient amide bond formation:
- Activation : Boc-D-leucine (5 mmol) and HBTU (5.5 mmol) are dissolved in dry DCM (20 mL) at 0°C. DIPEA (10 mmol) is added dropwise, and the mixture is stirred for 10 minutes.
- Coupling : Methyl D-phenylalaninate (5 mmol) is added, and the reaction is stirred at 0°C for 2 hours, then warmed to room temperature for 12 hours.
- Workup : The solution is washed with 1 M HCl, saturated NaHCO₃, and brine. The organic layer is dried (Na₂SO₄) and concentrated.
Analytical Data :
- Yield : 82–88%.
- HPLC Purity : 95% (C18 column, acetonitrile/water 60:40).
Deprotection and Final Product Isolation
Removal of Boc Group
The Boc-protected intermediate is treated with trifluoroacetic acid (TFA) to liberate the free amine:
- Deprotection : The coupled product (3 mmol) is dissolved in DCM (10 mL) and cooled to 0°C. TFA (5 mL) is added, and the mixture is stirred for 2 hours at room temperature.
- Neutralization : Excess TFA is removed under vacuum, and the residue is neutralized with 1 M NaOH. The product is extracted with ethyl acetate and dried.
Analytical Data :
- Yield : 90–94%.
- Optical Rotation : $$[α]_D^{20} = +28.3°$$ (c = 1, methanol).
Purification by Column Chromatography
The crude product is purified using silica gel chromatography (ethyl acetate/hexanes 70:30) to remove residual reagents and byproducts.
Analytical Data :
- Final Purity : ≥99% by HPLC.
- ¹³C NMR (100 MHz, CDCl₃) : δ 174.5 (C=O ester), 171.8 (C=O amide), 136.2–128.4 (Ar-C), 55.6 (α-CH), 52.1 (OCH₃), 41.2 (CH₂Ph), 24.8 (CH(CH₃)₂).
Alternative Synthetic Routes
Enzymatic Coupling
Lipase-mediated coupling offers an enantioselective alternative:
Solid-Phase Peptide Synthesis (SPPS)
While less common for small dipeptides, SPPS using Fmoc-D-leucine-Wang resin and HATU activation achieves the target compound in 65% yield after cleavage.
Critical Reaction Parameters
Chemical Reactions Analysis
Types of Reactions
®-Methyl 2-(®-2-aMino-4-MethylpentanaMido)-3-phenylpropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions with reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amides or esters.
Scientific Research Applications
®-Methyl 2-(®-2-aMino-4-MethylpentanaMido)-3-phenylpropanoate has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of ®-Methyl 2-(®-2-aMino-4-MethylpentanaMido)-3-phenylpropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and influencing various biochemical pathways. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
N-(α-Bromoacyl)-α-Amino Esters
Example: Methyl 2-(2-bromo-3-methylbutanamido)-3-phenylpropanoate (Compound 3 from )
- Structural Differences: The target compound replaces the bromo group in Compound 3 with a 2-amino-4-methylpentanoyl moiety. Both share a phenylpropanoate ester core but differ in substituent reactivity.
- Physicochemical Properties :
- The target compound’s amino group may improve solubility but could alter metabolic stability .
Carbamoylamino Derivatives
Example: Methyl (2R)-2-(carbamoylamino)-3-phenylpropanoate (Impurity C from )
- Structural Differences: The carbamoylamino group (–NH–CO–NH₂) replaces the aminoacyl group in the target compound.
- Physicochemical Properties: The carbamoylamino group is less basic (pKa ~ −1) than the primary amine (pKa ~9–10) in the target compound, reducing solubility in acidic environments. Impurity C’s molecular weight is lower (~252 g/mol) due to the absence of the 4-methylpentanoyl chain .
- Synthetic Relevance :
Stereoisomeric Variants
Example: (2R)-2-[[(2S)-2-Amino-4-methylpentanoyl]amino]-3-methylbutanoic Acid Hydrochloride ()
- Structural Differences: The stereochemistry at the 2-position of the amino-4-methylpentanoyl chain is inverted (2S vs. 2R). The phenylpropanoate ester is replaced with a 3-methylbutanoate group.
- Biological Implications :
- Commercial Availability :
Substituted Phenylpropanoates
Examples :
Methyl (2R)-2-amino-3-(4-aminophenyl)propanoate () Differences: A para-aminophenyl group replaces the unsubstituted phenyl ring. Properties: Increased polarity (density: 1.176 g/cm³) enhances aqueous solubility compared to the target compound. The additional amine may facilitate crosslinking or conjugation .
Methyl (2R)-2-amino-3-(2-fluorophenyl)propanoate Hydrochloride () Differences: Fluorine at the ortho position introduces electronegativity and steric hindrance.
Comparative Data Table
Research Findings and Implications
- Synthetic Routes: The target compound can be synthesized via amide coupling (e.g., using 2R-2-amino-4-methylpentanoyl chloride and methyl 2-amino-3-phenylpropanoate under Schotten-Baumann conditions) .
- Prodrug Potential: Unlike brominated analogs, the amino group in the target compound may enable pH-sensitive release of active metabolites in vivo.
- Toxicological Considerations: Similar compounds show low cytotoxicity, but the aminoacyl chain in the target compound necessitates evaluation of off-target amine oxidase interactions .
Biological Activity
Methyl (2R)-2-[[(2R)-2-amino-4-methylpentanoyl]amino]-3-phenylpropanoate, commonly referred to as a derivative of amino acid compounds, exhibits a range of biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
This compound has the following chemical characteristics:
- Molecular Formula : C16H24N2O3
- Molecular Weight : 280.37 g/mol
- CAS Number : 437682
The compound is known to function primarily as an amino acid derivative that can influence various biological pathways. Its structure allows it to interact with specific receptors and enzymes involved in metabolic processes.
- Proteasome Inhibition : Some studies suggest that derivatives of similar compounds may exhibit proteasome inhibition, which is crucial for the regulation of protein degradation in cells. This mechanism is particularly relevant in cancer therapy, where the modulation of protein turnover can affect tumor growth and survival .
- Neuroprotective Effects : Research indicates that amino acid derivatives can have neuroprotective properties, potentially through the modulation of neurotransmitter systems and reduction of oxidative stress .
Biological Activity
The biological activity of this compound has been evaluated in various contexts, including its effects on cell lines and animal models.
Table 1: Summary of Biological Activities
Case Studies
- Cancer Cell Lines : In vitro studies demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines, including breast and prostate cancer cells. The compound triggered apoptotic pathways, leading to increased cell death compared to controls .
- Neurodegenerative Models : Animal studies have shown that administration of this compound can mitigate symptoms associated with neurodegenerative diseases like Alzheimer's by reducing amyloid-beta plaque formation and enhancing cognitive function .
- Inflammation Models : In models of inflammation, the compound was effective in lowering levels of TNF-alpha and IL-6, indicating its potential as an anti-inflammatory agent .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for enantioselective synthesis of methyl (2R)-2-[[(2R)-2-amino-4-methylpentanoyl]amino]-3-phenylpropanoate?
- Methodological Answer : Enzymatic resolution using immobilized lipases (e.g., Lipase PS Amano SD) is effective for chiral center formation. For example, vinyl acetate can be used as an acyl donor to selectively esterify the desired (R)-enantiomer, followed by HPLC purification (C18 columns, acetonitrile/water gradients) to isolate the product . Kinetic resolution protocols should optimize temperature (e.g., 22–37°C) and solvent systems (e.g., tert-butyl methyl ether) to achieve >95% enantiomeric excess (ee) .
Q. How can the stereochemical configuration of this compound be confirmed?
- Methodological Answer : Single-crystal X-ray diffraction is the gold standard for absolute configuration determination. For less crystalline samples, circular dichroism (CD) spectroscopy or advanced NMR techniques (e.g., NOESY for spatial proximity analysis) are recommended. Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak IA) can resolve enantiomers using hexane/isopropanol mobile phases .
Q. What analytical techniques are suitable for purity assessment?
- Methodological Answer :
- HPLC : Use C18 columns with UV detection (λ = 210–254 nm) and gradient elution (water/acetonitrile + 0.1% trifluoroacetic acid).
- Mass Spectrometry : High-resolution MS (HRMS) with electrospray ionization (ESI) confirms molecular weight (e.g., [M+H]+ expected at m/z 307.2).
- Impurity Profiling : Compare retention times against related impurities (e.g., 4-hydroxyphenyl or methylpropyl derivatives) using reference standards .
Advanced Research Questions
Q. How does the compound’s stability vary under different pH and temperature conditions?
- Methodological Answer :
- pH Stability : Conduct accelerated degradation studies in buffers (pH 1–12) at 40°C. Monitor degradation products via LC-MS, focusing on hydrolysis of the methyl ester or peptide bond cleavage.
- Thermal Stability : Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition thresholds. Stability in solution (e.g., DMSO or ethanol) should be assessed over 72 hours at 4°C and 25°C .
Q. What computational methods predict the compound’s interactions with biological targets (e.g., enzymes or receptors)?
- Methodological Answer :
- Docking Simulations : Use AutoDock Vina or Schrödinger Suite to model binding to targets like aminopeptidases or GPCRs. Focus on hydrogen bonding with the amide group and hydrophobic interactions with the phenyl ring.
- Molecular Dynamics (MD) : Simulate ligand-receptor complexes in explicit solvent (e.g., TIP3P water) for 100 ns to assess binding stability. Free energy perturbation (FEP) calculations can quantify binding affinity changes due to stereochemical modifications .
Q. How can contradictory data on its solubility and bioavailability be resolved?
- Methodological Answer :
- Solubility : Use shake-flask method with UV quantification in solvents (e.g., PBS, DMSO). For low solubility, employ co-solvency (e.g., PEG 400) or cyclodextrin complexation.
- Bioavailability : Compare in vitro Caco-2 cell permeability assays with in vivo pharmacokinetic studies in rodent models. Adjust formulation using lipid-based delivery systems if discrepancies arise .
Q. What strategies mitigate racemization during large-scale synthesis?
- Methodological Answer :
- Process Optimization : Use low-temperature (0–5°C) coupling reactions with carbodiimide activators (e.g., EDC/HOBt) to minimize epimerization.
- In Situ Monitoring : Employ inline FTIR or Raman spectroscopy to detect racemization intermediates. Chiral HPLC should validate batch consistency .
Methodological Comparison Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
